7-Methoxy-1-methyl-indazole-3-carbaldehyde
Description
Overview of Indazole Heterocycles in Contemporary Chemical Research
Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent structural motif in medicinal chemistry. np-mrd.org Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, anti-HIV, and antibacterial properties. np-mrd.org The presence of two nitrogen atoms in the pyrazole ring allows for diverse interactions with biological targets, making the indazole scaffold a "privileged structure" in drug design. Several FDA-approved drugs, such as the anti-cancer agents Niraparib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance. np-mrd.org Consequently, the synthesis and functionalization of novel indazole derivatives remain an active and competitive area of contemporary chemical research.
Historical Context of Indazole Synthesis and Reactivity Studies
The history of indazole chemistry dates back to the late 19th century, with Emil Fischer's pioneering work laying the foundation for its synthesis. cenmed.com One of the classical and enduring methods for constructing the indazole ring system is the cyclization of ortho-substituted phenylhydrazines. Over the decades, a plethora of synthetic strategies have been developed to access variously substituted indazoles, reflecting the growing interest in this heterocyclic system.
The reactivity of the indazole ring has also been extensively studied. The C3 position is of particular interest for functionalization, as derivatives substituted at this position have shown significant biological activity. However, direct formylation of the indazole ring at the C3 position via methods like the Vilsmeier-Haack reaction is often challenging. chemsrc.com This has spurred the development of alternative synthetic routes to obtain C3-formylated indazoles, which are valuable intermediates for further chemical transformations. nih.gov
Rationale for Advanced Academic Investigations into 7-Methoxy-1-methyl-indazole-3-carbaldehyde and Related Structural Motifs
The specific substitution pattern of this compound makes it a compound of significant academic interest. The methoxy (B1213986) group at the 7-position and the methyl group at the N1 position can influence the electronic properties and steric environment of the indazole core, thereby modulating its reactivity and potential biological activity. The aldehyde functional group at the C3 position is a versatile handle for a wide array of chemical transformations, including condensations, oxidations, and reductions, allowing for the synthesis of a diverse library of more complex molecules.
The study of such specifically substituted indazoles is crucial for understanding structure-activity relationships (SAR) in medicinal chemistry. By systematically modifying the substituents on the indazole ring, researchers can fine-tune the pharmacological properties of a lead compound to enhance its efficacy and reduce side effects. Furthermore, the development of efficient synthetic routes to compounds like this compound is essential for their application as building blocks in the synthesis of larger, more complex target molecules, including potential drug candidates. The closely related 7-methoxy-1H-indazole-3-carboxylic acid is known as an intermediate in the synthesis of a metabolite of Granisetron, a 5-HT3 antagonist used as an antiemetic. usbio.net
Scope and Objectives of Fundamental Research on the Chemical Compound
Fundamental research on this compound encompasses several key objectives. A primary goal is the development of efficient and scalable synthetic methodologies for its preparation. This includes the optimization of reaction conditions and the exploration of novel synthetic pathways.
A second major objective is the thorough characterization of its physicochemical and spectroscopic properties. This data is essential for its unambiguous identification and for understanding its chemical behavior.
Furthermore, a key area of investigation is the exploration of its reactivity. This involves studying its behavior in various chemical reactions to establish its utility as a synthetic intermediate. The aldehyde group, in particular, offers a gateway to a wide range of derivatives, and understanding its reactivity is paramount for its application in organic synthesis.
While direct and extensive academic studies on this compound are not widely published, its significance can be inferred from the broader context of research on substituted indazole-3-carbaldehydes and their role as versatile synthetic intermediates.
Physicochemical and Spectroscopic Data
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.20 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |
Table 2: Expected Spectroscopic Characteristics of this compound
| Technique | Expected Features |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the range of δ 9.5-10.5 ppm.- A singlet for the N-methyl (N-CH₃) protons around δ 3.8-4.2 ppm.- A singlet for the methoxy (O-CH₃) protons around δ 3.9-4.3 ppm.- Signals for the three aromatic protons on the benzene ring, with chemical shifts and coupling patterns dependent on the 7-methoxy substituent. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon in the range of δ 185-195 ppm.- Signals for the aromatic carbons of the indazole ring.- A signal for the N-methyl carbon around δ 30-35 ppm.- A signal for the methoxy carbon around δ 55-60 ppm. |
| IR Spectroscopy | - A characteristic C=O stretching vibration for the aldehyde group around 1670-1700 cm⁻¹.- C-H stretching vibrations for the aromatic and methyl groups.- C-O stretching for the methoxy group. |
| Mass Spectrometry | - A molecular ion peak (M+) corresponding to the molecular weight of the compound. |
Note: The predicted spectroscopic data is based on the analysis of similar compounds such as 7-Methyl-1H-indazole-3-carboxaldehyde. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
7-methoxy-1-methylindazole-3-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-12-10-7(8(6-13)11-12)4-3-5-9(10)14-2/h3-6H,1-2H3 |
InChI Key |
KJRMZNAQHLCJSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2OC)C(=N1)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Route Development for 7 Methoxy 1 Methyl Indazole 3 Carbaldehyde
Retrosynthetic Analysis and Strategic Disconnections for the Indazole Core and 3-Carbaldehyde Moiety
A retrosynthetic analysis of 7-Methoxy-1-methyl-indazole-3-carbaldehyde allows for the logical deconstruction of the molecule into simpler, commercially available, or readily synthesizable precursors. This process illuminates the key bond formations and strategic considerations necessary for a successful forward synthesis.
Identification of Key Synthetic Precursors and Starting Materials
The primary disconnection for the indazole-3-carbaldehyde scaffold involves the transformation of a substituted indole (B1671886). Specifically, the indazole ring system can be envisioned as arising from a ring-opening and recyclization of an appropriately substituted indole precursor. This leads to the identification of 7-methoxy-1-methyl-indole as the most logical and direct precursor to this compound.
Further retrosynthetic disconnection of 7-methoxy-1-methyl-indole would lead to simpler starting materials such as 7-methoxy-1H-indole, which can then be methylated at the N-1 position. The synthesis of 7-methoxy-1H-indole itself can be achieved through various established indole synthesis methods, often starting from derivatives of aniline (B41778) or nitrotoluene.
Strategic Role of the C-3 Carbaldehyde Functionality in Synthesis
The C-3 carbaldehyde (formyl) group is a crucial functional handle that offers a gateway for a wide array of chemical transformations. Its presence in the target molecule is of high strategic importance for several reasons:
Versatile Intermediate: The aldehyde can be readily converted into a diverse range of other functional groups. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or subjected to nucleophilic addition by organometallic reagents to form secondary alcohols. nih.gov
Carbon-Carbon Bond Formation: The carbaldehyde group is an excellent electrophile for various carbon-carbon bond-forming reactions. These include Wittig and Horner-Wadsworth-Emmons reactions to form alkenes, and Knoevenagel condensations. nih.gov
Heterocycle Synthesis: The formyl group can participate in cyclization reactions to construct other heterocyclic rings fused to or substituted on the indazole core, such as oxazoles, thiazoles, and benzimidazoles. nih.gov
Therefore, the introduction of the 3-carbaldehyde functionality is a key strategic step that significantly enhances the synthetic utility of the indazole scaffold, allowing for extensive diversification and the synthesis of a broad library of derivatives.
Classical and Contemporary Synthetic Routes to 1H-Indazole-3-carboxaldehydes
While several methods exist for the synthesis of the indazole ring system, the conversion of indoles into 1H-indazole-3-carboxaldehydes via nitrosation and rearrangement stands out as a prominent and effective strategy.
Mechanistic and Practical Aspects of Indole Nitrosation-Rearrangement Pathways
The transformation of an indole to an indazole-3-carboxaldehyde proceeds through a multi-step mechanism initiated by the nitrosation of the indole at the C-3 position. nih.gov This reaction is typically carried out using a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. The key steps of the mechanism are as follows:
Electrophilic Attack: The nitrosating agent (e.g., nitrosonium ion, NO+) attacks the electron-rich C-3 position of the indole ring to form a nitroso-indolenine intermediate.
Oxime Formation: This intermediate then tautomerizes to the more stable oxime.
Ring Opening: Under the reaction conditions, the pyrrole (B145914) ring of the indole undergoes cleavage, often facilitated by the addition of a nucleophile like water at the C-2 position.
Recyclization: The ring-opened intermediate then undergoes an intramolecular cyclization, leading to the formation of the indazole ring system with the concomitant formation of the 3-carbaldehyde group.
From a practical standpoint, this reaction can be sensitive to the reaction conditions, and side reactions can occur, particularly with electron-rich indoles. A common side reaction is the formation of dimeric species, which can significantly lower the yield of the desired indazole-3-carboxaldehyde. nih.gov
Careful optimization of the reaction parameters is crucial for achieving high yields and minimizing the formation of byproducts in the nitrosation-rearrangement of indoles.
pH: A slightly acidic environment is generally optimal for this transformation. The acidity needs to be carefully controlled to ensure the efficient generation of the nitrosating species without promoting unwanted side reactions or degradation of the starting material or product.
Temperature: Temperature plays a significant role in the reaction rate and selectivity. For highly reactive electron-rich indoles, the initial nitrosation is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and prevent the formation of dimers. Subsequent steps of the rearrangement may require gentle heating to proceed to completion. nih.gov
Reagent Stoichiometry and Addition Order: The stoichiometry of the nitrosating agent and the acid is a critical parameter. An excess of the nitrosating agent is often used to ensure complete conversion of the starting material. The order of addition of the reagents is also important. A "reverse addition" protocol, where the indole solution is slowly added to the nitrosating mixture, has been shown to be highly effective in minimizing the formation of dimeric side products. This is because maintaining a low concentration of the nucleophilic indole throughout the reaction favors the desired intramolecular rearrangement over intermolecular side reactions. nih.gov
The table below summarizes typical optimized reaction conditions for the synthesis of indazole-3-carboxaldehydes from various substituted indoles, highlighting the impact of different parameters.
| Starting Indole | NaNO2 (equiv.) | HCl (equiv.) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Indole | 8 | 2.7 | 0 to RT | 3 | 99 |
| 5-Bromoindole | 8 | 2.7 | 0 to RT | 12 | 96 |
| 5-Nitroindole | 8 | 7 | 80 | 6 | 99 |
| 7-Methylindole | 8 | 2.7 | 0 to RT | 12 | 72 |
| 5-Methoxyindole | 8 | 2.7 | 0 to RT | 3 | 91 |
This data is representative of optimized conditions for indole nitrosation-rearrangement and is adapted from published research. nih.gov
The electronic nature of the substituents on the indole ring has a profound impact on the efficiency and yield of the nitrosation-rearrangement reaction.
The 7-methoxy group in the precursor, 7-methoxy-1-methyl-indole, is a strong electron-donating group. This has two main consequences for the reaction:
Increased Reactivity: The electron-donating nature of the methoxy (B1213986) group increases the electron density of the indole ring system, making it more nucleophilic and thus more reactive towards the electrophilic nitrosating agent. This generally leads to a faster reaction rate. Indoles bearing electron-donating substituents have been shown to provide high yields of the corresponding indazoles. nih.gov
Potential for Side Reactions: The enhanced nucleophilicity of the starting material can also increase the propensity for side reactions, such as the formation of dimeric byproducts. Therefore, the optimized reaction conditions, particularly the use of reverse addition and low temperatures, are especially critical when working with electron-rich indoles like 7-methoxy-1-methyl-indole to achieve high yields of the desired this compound. nih.gov
The 1-methyl group protects the indole nitrogen and prevents N-nitrosation, directing the electrophilic attack to the C-3 position. This is beneficial for the desired reaction pathway.
Detailed Mechanistic Investigations of the Indole to Indazole Transformation
A key synthetic route to indazole-3-carbaldehydes involves the transformation of indoles. This process, typically achieved through nitrosation, has been the subject of detailed mechanistic studies to optimize reaction conditions and yields. The reaction proceeds through a multi-step pathway initiated by the nitrosation of the indole at the C3 position, forming an oxime intermediate. nih.gov This is followed by the addition of water at the C2 position, which triggers the opening of the indole's pyrrole ring. The final step is a ring-closure to form the 1H-indazole-3-carboxaldehyde. nih.gov
Researchers have found that reaction conditions, such as acidity and the mode of reactant addition, significantly impact the reaction's efficiency and the formation of side products. For instance, slow addition of the indole to the nitrosating mixture in a slightly acidic environment has been shown to minimize the formation of dimeric side products, thereby improving the yield of the desired indazole-3-carboxaldehyde. nih.govresearchgate.net This optimized procedure is effective for both electron-rich and electron-deficient indoles. nih.gov
Regioselective Ring-Closing and Cyclization Reactions for Indazole Scaffold Formation
The formation of the indazole scaffold is a critical step in the synthesis of this compound. Various regioselective ring-closing and cyclization reactions have been developed to construct this bicyclic heterocycle. One common approach involves the condensation of ortho-nitrobenzaldehydes with amines, followed by a reductive cyclization. organic-chemistry.org For example, the Cadogan reductive cyclization using a phosphine (B1218219) reducing agent offers a mild, one-pot synthesis of 2H-indazoles. organic-chemistry.org
Transition metal-catalyzed reactions have also emerged as powerful tools for indazole synthesis. For instance, ruthenium-catalyzed alkyne insertion into a carboxylic acid moiety of an indazole precursor can lead to the formation of fused indazole systems, where the regioselectivity is influenced by the coordination of the indazole nitrogen to the metal center. figshare.com Another strategy involves the intramolecular amination of 5-acyl-4-pyridones with hydrazines to construct pyrazolo[4,3-c]pyridines, a class of 5-azaindazoles. rsc.org
A concise and improved route for a fluorinated indazole takes advantage of an electronically directed metalation/formylation sequence, followed by condensation with methyl hydrazine (B178648) to form a hydrazone, which then undergoes a copper-catalyzed intramolecular Ullmann cyclization. nih.gov
Functional Group Interconversion Strategies for the 3-Carbaldehyde Group
The 3-carbaldehyde group on the indazole ring is a versatile handle for further chemical modifications. 1H-indazole-3-carboxaldehydes are key intermediates for accessing a variety of polyfunctionalized 3-substituted indazoles. nih.govrsc.org The aldehyde functionality can be converted into various other groups, such as alkenes through Wittig or Knoevenagel condensations, or into other heterocyclic rings like oxazoles, thiazoles, and benzimidazoles via cyclization reactions. nih.gov Direct formylation of the indazole C3 position using methods like the Vilsmeier-Haack reaction is generally ineffective, making the indole-to-indazole transformation a valuable route to these intermediates. rsc.org
N-Methylation Strategies for Selective N1-Functionalization of the Indazole Nucleus
The introduction of a methyl group at the N1 position of the indazole nucleus is a crucial step in the synthesis of this compound. This process requires careful control to achieve the desired regioselectivity.
Selective N-Alkylation Approaches and Reagent Selection
Selective N-alkylation of indazoles is often challenging, as direct alkylation can lead to a mixture of N1 and N2 isomers. nih.govresearchgate.net The choice of base, solvent, and alkylating agent can significantly influence the regiochemical outcome. nih.gov For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has shown promise for selective N1-alkylation of certain substituted indazoles. nih.govresearchgate.net
Recent studies have focused on developing thermodynamically controlled N1-selective indazole alkylation methods that are practical and scalable. rsc.orgrsc.org These methods often demonstrate high selectivity with no detectable N2-alkylated products. rsc.orgnih.gov
Regioselectivity Challenges and Control in N1 versus N2 Methylation Reactions
The regioselectivity of N-methylation in indazoles is a well-documented challenge, with the outcome depending on a delicate balance of steric and electronic factors, as well as reaction conditions. nih.govnih.gov Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net N1-alkylated products are often the thermodynamically controlled products, while N2-alkylation can be favored under kinetic control. researchgate.net
The nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups at certain positions can favor N2-alkylation. For example, indazoles with a nitro or carboxylate group at the C7 position have shown excellent N2 regioselectivity. nih.govresearchgate.net Conversely, certain substituents at the C3 position can lead to high N1 selectivity. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the mechanistic basis for this regioselectivity, suggesting that chelation and non-covalent interactions can direct the alkylation to either the N1 or N2 position. nih.govbeilstein-journals.orgsemanticscholar.org For instance, the presence of a cesium cation can promote N1-alkylation through a chelation mechanism. nih.govbeilstein-journals.org
Process Chemistry Considerations and Scalability for Research-Scale Synthesis
The transition from laboratory-scale synthesis to larger-scale production requires careful consideration of process chemistry and scalability. For the synthesis of indazole derivatives, this includes ensuring safety, reproducibility, and efficiency. nih.govacs.org The development of one-pot syntheses and the use of flow chemistry are strategies employed to improve the scalability of indazole synthesis. organic-chemistry.orgacs.org
For instance, a flow chemistry approach has been developed for a general and versatile route to a range of indazoles, enabling the rapid synthesis of multigram quantities on demand. acs.org In the context of the Ullmann cyclization to form an indazole ring, high-throughput screening and statistical modeling have been used to identify safe and optimal conditions for scaling up the reaction. nih.gov Furthermore, the development of scalable N1-indazole alkylation procedures has been a focus, with methodologies being demonstrated on a 100 g scale, indicating potential for further scale-up. rsc.orgrsc.org
Interactive Data Table: Regioselectivity in Indazole N-Alkylation
| Indazole Substituent | Reagents and Conditions | Major Product | N1:N2 Ratio | Reference |
| 3-Carboxymethyl | NaH, Alkyl Bromide, THF | N1-alkyl | >99:1 | nih.gov |
| 3-tert-Butyl | NaH, Alkyl Bromide, THF | N1-alkyl | >99:1 | nih.gov |
| 7-NO2 | NaH, Alkyl Bromide, THF | N2-alkyl | 4:96 | nih.gov |
| 7-CO2Me | NaH, Alkyl Bromide, THF | N2-alkyl | 4:96 | nih.gov |
| 5-Bromo-3-carboxylate | Methyl Iodide, K2CO3, DMF | Mixture | 44:40 (yields) | nih.gov |
| 5-Bromo-3-carboxylate | Cs2CO3, Alkyl Halide | N1-alkyl | >98:2 | beilstein-journals.org |
| 1H-indazole-7-carboxylate | Cs2CO3, Alkyl Halide | N2-alkyl | <2:98 | beilstein-journals.org |
Strategies for Yield Enhancement and Undesired Side Product Minimization
A primary route to indazole-3-carboxaldehydes involves the nitrosation of corresponding indole precursors. nih.gov This transformation, while effective, is often plagued by the formation of undesired side products, primarily red-colored dimers, which arise from the nucleophilic addition of the starting indole to a reaction intermediate. rsc.org The development of optimized procedures has been crucial for enhancing the yield of the desired product.
Key strategies for maximizing yield and minimizing byproducts include the careful control of reaction parameters. A reverse addition protocol, where the indole substrate is added slowly to the nitrosating mixture, has proven effective. This technique maintains a low concentration of the nucleophilic indole throughout the reaction, thereby favoring the desired intramolecular cyclization pathway over the intermolecular side reaction that forms dimers. rsc.orgresearchgate.net
Temperature control is another critical factor. Initiating the reaction at a reduced temperature, such as 0 °C, has been shown to significantly improve the yield of the target indazole. rsc.org Furthermore, the stoichiometry of the reagents, specifically the amounts of sodium nitrite and acid, plays a complex role in the reaction's efficiency. Fine-tuning these ratios is essential for optimizing the formation of the active nitrosating species and achieving high conversion rates. rsc.org For electron-rich indoles, such as those bearing a methoxy substituent, these optimized conditions can lead to high yields, often exceeding 90%. nih.gov
Table 1: Effect of Reaction Conditions on the Yield of Indazole-3-Carboxaldehydes from Indole Precursors
| Parameter | Condition A | Condition B (Optimized) | Impact on Yield |
|---|---|---|---|
| Addition Method | Standard Addition | Slow, Reverse Addition | Significant Increase |
| Temperature | Room Temperature | 0 °C during addition | Marked Improvement |
| Stoichiometry | Non-optimized | 8 equiv. NaNO₂, 2.7 equiv. HCl | Maximized Conversion |
This table illustrates the general effects of optimizing reaction conditions in the nitrosation of indoles to form indazole-3-carboxaldehydes, based on findings for analogous compounds. rsc.org
Another potential synthetic consideration is the Vilsmeier-Haack reaction, a common method for formylating electron-rich aromatic systems. cambridge.orgijpcbs.comorganic-chemistry.org However, direct formylation of the indazole ring at the C3 position using this method is reported to be generally ineffective, necessitating the formation of the aldehyde group through alternative routes like the nitrosation of an indole. nih.gov
Implementation of Green Chemistry Principles in Synthetic Design
The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. beilstein-journals.org This involves a critical evaluation of solvents, reagents, energy consumption, and waste generation.
A key aspect of green synthetic design is the selection of solvents. Traditional organic syntheses often rely on hazardous solvents. A greener approach would involve substituting these with more benign alternatives, such as shifting from chlorinated solvents to alcohols (e.g., ethanol) or water, where feasible. researchgate.net
Catalysis plays a pivotal role in green chemistry by offering pathways that are more efficient and generate less waste than stoichiometric reactions. beilstein-journals.org While the nitrosation route typically uses stoichiometric reagents, research into catalytic methods for indazole synthesis is an active area. cambridge.orgijpcbs.com
Energy efficiency is another core principle. Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to dramatic reductions in reaction times, which translates to lower energy consumption and can sometimes improve product yields and purity. jmchemsci.com Applying microwave irradiation to the synthesis of indazole derivatives could present a significant improvement over conventional heating methods.
Table 2: Application of Green Chemistry Principles to Indazole Synthesis
| Green Chemistry Principle | Conventional Method | Potential Green Alternative |
|---|---|---|
| Solvent Choice | Chlorinated solvents (e.g., Dichloromethane) | Ethanol-water mixtures, other bio-based solvents |
| Energy Usage | Conventional heating (reflux) | Microwave-assisted heating |
| Waste Reduction | Formation of dimer byproducts | Optimized conditions (slow addition, temp. control) to minimize side reactions |
| Catalysis | Use of stoichiometric reagents | Exploration of catalytic N-N bond forming reactions |
Chemical Reactivity and Derivatization Strategies of 7 Methoxy 1 Methyl Indazole 3 Carbaldehyde
Reactions Involving the Aldehyde Moiety at C-3
The aldehyde group is a versatile functional handle that participates in a variety of transformations, serving as a gateway to numerous other functional groups and heterocyclic systems. nih.govrsc.org
The electrophilic carbon of the aldehyde group is susceptible to attack by a wide range of nucleophiles. This fundamental reactivity provides a direct route to secondary alcohols and amines. nih.govrsc.org
Formation of Alcohols: Treatment with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), results in the formation of secondary alcohols. The reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide.
Formation of Amines: Reductive amination offers a convenient method for synthesizing secondary and tertiary amines. This one-pot reaction typically involves the initial formation of an imine or iminium ion by reacting the aldehyde with a primary or secondary amine, respectively. The intermediate is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the corresponding amine.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile Type | Reagent Example | Product Type |
|---|---|---|
| Carbon Nucleophile | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol |
| Nitrogen Nucleophile | Benzylamine (BnNH₂) / NaBH(OAc)₃ | Secondary Amine |
The aldehyde at C-3 is an excellent substrate for condensation reactions that construct new carbon-carbon double bonds, providing access to a variety of alkene derivatives. nih.govrsc.org
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a weak base. The reaction proceeds via a nucleophilic addition followed by dehydration to yield a new α,β-unsaturated system.
Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium (B103445) salt with a strong base. This reaction is particularly valuable for its ability to form the C=C bond with high regioselectivity. researchgate.net
Table 2: Common Condensation Reactions
| Reaction Name | Reactant Type | Key Reagent | Product Feature |
|---|---|---|---|
| Knoevenagel | Active Methylene Compound | Piperidine, Pyridine | C=C bond conjugated with an electron-withdrawing group |
The aldehyde functionality serves as a key building block for the construction of various fused heterocyclic rings. These reactions typically involve condensation with a binucleophilic reagent, followed by cyclization and aromatization. nih.govrsc.org
Benzoxazoles: Reaction with 2-aminophenols leads to the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or elimination to afford the benzoxazole (B165842) ring system.
Benzothiazoles: Similarly, condensation with 2-aminothiophenols provides access to benzothiazole (B30560) derivatives.
Benzimidazoles: Condensation with 1,2-diaminobenzenes (phenylenediamines) yields benzimidazole (B57391) structures, which are prevalent in medicinal chemistry. nih.gov
The oxidation state of the aldehyde carbon can be readily modified, providing straightforward access to the corresponding primary alcohols or carboxylic acids.
Reduction: The aldehyde group is easily reduced to a primary alcohol, (7-methoxy-1-methyl-1H-indazol-3-yl)methanol. Common and mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent are highly effective for this transformation.
Oxidation: The aldehyde can be oxidized to the corresponding 7-methoxy-1-methyl-indazole-3-carboxylic acid. A variety of oxidizing agents can be employed, such as potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indazole Core
The substitution pattern on the benzene (B151609) portion of the indazole core is governed by the electronic properties of the existing substituents.
In electrophilic aromatic substitution (EAS), the incoming electrophile is directed to specific positions on the aromatic ring based on the activating or deactivating nature of the substituents already present. masterorganicchemistry.com For 7-Methoxy-1-methyl-indazole-3-carbaldehyde, the available positions for substitution are C-4, C-5, and C-6.
Directing Effects:
7-Methoxy Group: The methoxy (B1213986) group is a powerful activating group due to its ability to donate electron density via resonance (+R effect). It strongly directs incoming electrophiles to the ortho (C-6) and para (C-4) positions.
1-N-Methyl Group: The N-methyl group is also considered an activating group, donating electron density to the ring system.
3-Carbaldehyde Group: The aldehyde group is a deactivating group due to its electron-withdrawing nature through resonance (-R effect) and induction (-I effect). It directs incoming electrophiles to the meta position relative to itself, which in this fused ring system corresponds to C-5.
Nucleophilic aromatic substitution (SNAr) on this indazole core is generally challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. nih.govnih.gov The indazole system in this compound is rendered electron-rich by the methoxy and N-methyl groups, making it inherently unreactive towards nucleophiles under standard SNAr conditions.
Table 3: Summary of Substituent Directing Effects for Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |
|---|---|---|---|---|
| -OCH₃ | C-7 | +R, -I | Strong Activator | Ortho (C-6), Para (C-4) |
| -CHO | C-3 | -R, -I | Deactivator | Meta (C-5) |
Metal-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization (e.g., Suzuki, Sonogashira)
Metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. However, the direct participation of an aldehyde functional group, as present in this compound, in these specific cross-coupling reactions is not typical. These reactions generally require an electrophilic partner bearing a good leaving group, most commonly a halide (I, Br, Cl) or a triflate.
Therefore, for the peripheral functionalization of the indazole core of this compound using Suzuki or Sonogashira reactions, a preliminary modification of the substrate would be necessary. This would involve the introduction of a halogen atom at a desired position on the indazole ring. To date, specific literature detailing the halogenation of this compound followed by its use in Suzuki or Sonogashira cross-coupling reactions is not available.
Theoretically, should a halogenated derivative of this compound be prepared, it could then undergo these cross-coupling reactions. For instance, a bromo-substituted derivative could react with a boronic acid in a Suzuki-Miyaura coupling or with a terminal alkyne in a Sonogashira coupling to introduce new aryl or alkynyl moieties, respectively.
Table 1: Illustrative General Scheme for Suzuki and Sonogashira Reactions on a Hypothetical Halogenated Indazole Derivative
| Reaction | General Scheme | Reactants | Catalyst/Conditions | Product |
| Suzuki Coupling | Bromo-indazole derivative, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-substituted indazole | |
| Sonogashira Coupling | Bromo-indazole derivative, Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N) | Alkynyl-substituted indazole |
Note: The above table is illustrative and represents the general principles of these reactions. No specific experimental data for this compound has been reported in the scientific literature for these transformations.
Multi-Component Reactions Incorporating this compound as a Key Component
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The aldehyde functionality of this compound makes it a prime candidate for participation in several well-known MCRs, such as the Passerini and Ugi reactions.
In these reactions, the aldehyde acts as an electrophilic component that reacts with a nucleophilic isocyanide and another nucleophile (a carboxylic acid in the Passerini reaction, and a combination of an amine and a carboxylic acid in the Ugi reaction). While it is chemically plausible that this compound can act as the aldehyde component in these MCRs, a review of the scientific literature reveals no specific examples or detailed research findings of its use in such transformations.
The following sections describe the potential application of this compound in these MCRs based on the general reactivity of aldehydes.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wisdomlib.orgwikipedia.orgorganic-chemistry.org It is conceivable that this compound could serve as the aldehyde component in this reaction.
Table 2: Hypothetical Passerini Reaction with this compound
| Reactant 1 (Aldehyde) | Reactant 2 (Carboxylic Acid) | Reactant 3 (Isocyanide) | Hypothetical Product |
| This compound | Acetic Acid | tert-Butyl isocyanide | 1-(tert-Butylamino)-1-(7-methoxy-1-methyl-1H-indazol-3-yl)methyl acetate |
| This compound | Benzoic Acid | Cyclohexyl isocyanide | 1-(Cyclohexylamino)-1-(7-methoxy-1-methyl-1H-indazol-3-yl)methyl benzoate |
Note: This table presents hypothetical examples as no specific literature data is available for the Passerini reaction of this compound.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, which yields a bis-amide. The aldehyde component, in this case, could potentially be this compound.
Table 3: Hypothetical Ugi Reaction with this compound
| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Hypothetical Product |
| This compound | Aniline (B41778) | Acetic Acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-(7-methoxy-1-methyl-1H-indazol-3-yl)-2-(phenylamino)acetamide |
| This compound | Benzylamine | Benzoic Acid | Cyclohexyl isocyanide | N-Benzyl-N-(1-(cyclohexylamino)-1-oxo-2-(7-methoxy-1-methyl-1H-indazol-3-yl)ethyl)benzamide |
Note: This table presents hypothetical examples as no specific literature data is available for the Ugi reaction of this compound.
Advanced Spectroscopic and Structural Characterization of 7 Methoxy 1 Methyl Indazole 3 Carbaldehyde and Its Derivatives
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Specific absorption frequencies (in cm⁻¹) are necessary to identify the characteristic vibrational modes of the functional groups present.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis
The absorption maxima (λmax) are needed to discuss the electronic transitions within the molecule.
Should peer-reviewed research containing the spectroscopic analysis of 7-Methoxy-1-methyl-indazole-3-carbaldehyde become available, this article can be generated.
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
The molecular conformation of indazole derivatives in the crystalline state is defined by the spatial arrangement of their atoms, including bond lengths, bond angles, and torsion angles. For this compound, the presence of the methyl group at the N1 position definitively establishes its tautomeric form as the 1H-indazole tautomer. In related N-substituted indazoles, the indazole ring system is generally found to be planar. nih.gov
The conformation of the substituents—the methoxy (B1213986), methyl, and carbaldehyde groups—relative to the indazole core is of particular interest. The methoxy group at the 7-position and the carbaldehyde group at the 3-position are expected to be nearly coplanar with the bicyclic ring system to maximize resonance stabilization. The orientation of the methyl group on the nitrogen atom will also be clearly defined by the crystallographic data.
To illustrate the type of data obtained from an X-ray crystallographic study, the crystal data for the related compound, 1-Methyl-1H-indazole-3-carboxylic acid, is presented below. nih.gov
Interactive Data Table: Crystal Data for 1-Methyl-1H-indazole-3-carboxylic acid nih.gov
| Parameter | Value |
| Chemical Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.5470 (15) |
| b (Å) | 14.873 (3) |
| c (Å) | 14.924 (3) |
| β (°) | 93.10 (3) |
| Volume (ų) | 1672.7 (6) |
| Z | 8 |
This table showcases typical crystallographic parameters obtained for a related N-methylated indazole derivative.
The arrangement of molecules in a crystal, known as the crystal packing, is dictated by a variety of intermolecular interactions. These non-covalent forces are crucial in determining the physical properties of the solid, such as melting point and solubility. For indazole derivatives, hydrogen bonding and π-π stacking interactions are often the dominant forces in the crystal lattice. researchgate.netnih.gov
In the case of this compound, the absence of a traditional hydrogen bond donor like an N-H group means that classical hydrogen bonding will not be the primary interaction. However, weaker C-H···O and C-H···N interactions involving the aldehyde oxygen and the indazole nitrogen atoms are possible and can play a significant role in the crystal packing.
Furthermore, the aromatic nature of the indazole ring system makes it susceptible to π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align in a parallel or offset fashion. The specific geometry of these interactions can be precisely determined from the crystallographic data.
Interactive Data Table: Hydrogen Bond Geometry for 1-Methyl-1H-indazole-3-carboxylic acid researchgate.net
| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
| O2—H2A···O1ⁱ | 0.82 | 1.82 | 2.632 (3) | 173 |
| C8—H8A···O1ⁱⁱ | 0.93 | 2.52 | 3.293 (4) | 140 |
Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x+1/2, -y+1/2, z-1/2. This table provides an example of the detailed geometric analysis of intermolecular interactions derived from X-ray crystallography for a related compound.
Theoretical and Computational Chemistry Studies on 7 Methoxy 1 Methyl Indazole 3 Carbaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules. For indazole derivatives, Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy. nih.govrsc.orgniscpr.res.in
The electronic structure of 7-Methoxy-1-methyl-indazole-3-carbaldehyde is characterized by its aromatic indazole core and the electronic influence of its substituents: the electron-donating methoxy (B1213986) and methyl groups, and the electron-withdrawing carbaldehyde group. The distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding its reactivity.
The HOMO is typically localized on the electron-rich portions of the molecule, primarily the indazole ring and the methoxy group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is generally centered on the electron-deficient regions, such as the carbaldehyde group and the pyrazole (B372694) part of the indazole ring, which are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.govresearchgate.net
For substituted indazoles, the HOMO-LUMO energy gap can be calculated to understand their chemical hardness, which is a good indicator of reactivity. nih.gov The electron density distribution can be visualized through Molecular Electrostatic Potential (MEP) maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov
| Parameter | Description | Significance for this compound |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the ability to donate an electron. Higher energy suggests a better electron donor. researchgate.net |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital. | Indicates the ability to accept an electron. Lower energy suggests a better electron acceptor. nih.gov |
| ΔE (HOMO-LUMO Energy Gap) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). nih.gov | A smaller gap implies lower kinetic stability and higher chemical reactivity. nih.govniscpr.res.in |
Computational methods, particularly DFT, can accurately predict various spectroscopic properties. For instance, Gauge-Independent Atomic Orbital (GIAO) calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. nih.gov These theoretical values, when compared with experimental data, can aid in the structural confirmation of this compound and its analogues. researchgate.netnih.gov
Similarly, Time-Dependent DFT (TD-DFT) calculations can be employed to simulate the UV-Vis absorption spectrum. This involves calculating the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed experimentally. The predicted λmax values can help in understanding the electronic transitions within the molecule.
| Spectroscopic Property | Computational Method | Predicted Parameters |
|---|---|---|
| NMR Chemical Shifts | DFT (GIAO) | 1H and 13C chemical shifts (δ in ppm) |
| UV-Vis Spectra | TD-DFT | Maximum absorption wavelengths (λmax in nm), excitation energies, and oscillator strengths |
Conformational Analysis and Identification of Low-Energy Minima
The presence of the methoxy and carbaldehyde substituents introduces rotational flexibility in this compound. Conformational analysis aims to identify the most stable arrangements of these groups relative to the indazole ring. By systematically rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface can be mapped. The points on this surface with the lowest energy correspond to the most stable conformers.
Tautomeric Equilibrium Studies of the Indazole Core
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring. nih.govresearchgate.netnih.gov The relative stability of these tautomers is a critical aspect of their chemistry.
For the parent indazole molecule, the 1H-tautomer is generally more stable than the 2H-tautomer. nih.govresearchgate.netresearchgate.net Computational studies using methods like MP2 and DFT have quantified this energy difference. For instance, MP2/6-31G** calculations have shown the 1H-tautomer to be more stable by approximately 3.6-15 kJ·mol−1. nih.govresearchgate.net This preference is attributed to the benzenoid character of the 1H-tautomer, which is thermodynamically favored over the quinonoid structure of the 2H-tautomer. researchgate.netnih.gov DFT calculations can be used to determine the relative energies, enthalpies, and Gibbs free energies of the tautomers of substituted indazoles, thereby predicting the predominant form under different conditions. nih.gov
The presence of substituents on the indazole ring can significantly influence the tautomeric equilibrium. nih.govscribd.com The electronic nature and position of the substituents can alter the relative stabilities of the 1H- and 2H-tautomers. In the case of this compound, the presence of the methyl group at the N1 position largely "locks" the molecule into a 1H-indazole form. However, understanding the influence of the methoxy and carbaldehyde groups is still relevant for related indazole systems where N-substitution is absent.
Electron-donating groups, such as the methoxy group at the 7-position, can affect the electron density distribution in the ring and potentially modulate the stability of the tautomeric forms. Similarly, the electron-withdrawing carbaldehyde group at the 3-position will also exert an electronic effect. Computational studies can systematically evaluate these effects by comparing the relative energies of the tautomers of variously substituted indazoles. These studies can reveal how intramolecular interactions, such as hydrogen bonding, and resonance effects governed by the substituents, can shift the tautomeric preference. nih.govnih.gov
Computational Elucidation of Reaction Mechanisms for Synthetic Pathways
Computational chemistry allows for the detailed exploration of reaction pathways, providing a step-by-step understanding of bond-forming and bond-breaking events. For indazole derivatives, this includes elucidating the mechanisms of their synthesis, often involving complex cyclization and rearrangement steps.
A key synthetic route to the indazole-3-carbaldehyde scaffold involves the nitrosation of corresponding indoles. nih.govresearchgate.netrsc.org This transformation proceeds through a multi-step pathway that can be mapped using computational methods like Density Functional Theory (DFT). beilstein-journals.orgrsc.org DFT calculations are employed to locate the geometries of reactants, intermediates, and, crucially, the transition states that connect them.
By calculating the potential energy at each point along the reaction coordinate, an energy profile map is generated. This map visualizes the energy barriers (activation energies) for each step, allowing chemists to identify the rate-determining step and understand how substituents, like the 7-methoxy and 1-methyl groups, might influence the reaction kinetics.
For instance, the conversion of a substituted 1-methyl-7-methoxy-indole to this compound would be modeled to trace the pathway from the initial nitrosation at the C3 position of the indole (B1671886), leading to an oxime intermediate. nih.gov Subsequent computational steps would model the addition of water, the opening of the pyrrole (B145914) ring, and the final ring-closure to form the thermodynamically stable 1H-indazole ring. nih.govnih.gov
Illustrative Energy Profile Data for a Hypothetical Indazole Synthesis
The following table represents the type of data generated from a DFT analysis of a reaction pathway. The energy values are relative to the starting materials.
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (Substituted Indole + Nitrosating Agent) | 0.0 |
| TS1 | Transition State for C3 Nitrosation | +15.2 |
| INT1 | Oxime Intermediate | -5.4 |
| TS2 | Transition State for Ring Opening | +12.8 |
| INT2 | Ring-Opened Intermediate | -2.1 |
| TS3 | Transition State for Indazole Ring Closure | +10.5 |
| P | Product (Indazole-3-carbaldehyde) | -20.7 |
Note: This data is illustrative and does not represent experimentally verified values for the specific target compound.
Molecular Modeling and Docking Studies for Predictive Biological Target Interactions
The indazole scaffold is a prominent feature in many kinase inhibitors and other therapeutic agents, making it a subject of intense interest in medicinal chemistry. nih.govnih.gov Molecular modeling, particularly docking studies, is a critical computational tool used to predict how a molecule like this compound might bind to a biological target, such as the ATP-binding site of a protein kinase. sigmaaldrich.comsigmaaldrich.com
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. tandfonline.com Using software like AutoDock, the three-dimensional structure of the ligand is placed into the binding site of a protein target, whose structure is often obtained from the Protein Data Bank (PDB). nih.govtandfonline.com The program then explores various binding poses and scores them based on a force field, which estimates the binding affinity.
These studies reveal crucial non-covalent interactions that stabilize the ligand-protein complex. For an indazole derivative, key interactions often include:
Hydrogen Bonding: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors or donors, while the carbaldehyde's oxygen is a strong acceptor. These can form bonds with amino acid residues like arginine, asparagine, or serine in the active site. derpharmachemica.comnih.gov
Hydrophobic Interactions: The benzene (B151609) portion of the indazole ring can form favorable hydrophobic interactions with nonpolar residues such as leucine, valine, and methionine. tandfonline.com
Pi-Stacking: The aromatic indazole ring can engage in π-π stacking or T-shaped interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Computational analysis of these binding modes helps rationalize the activity of known inhibitors and guides the design of new derivatives with improved potency and selectivity. nih.gov
Illustrative Ligand-Protein Interactions for a Docked Indazole Derivative
| Ligand Moiety | Protein Residue | Interaction Type | Distance (Å) |
| Indazole N2 | Arg115 (NH1) | Hydrogen Bond | 2.9 |
| Aldehyde Oxygen | Gln72 (NH2) | Hydrogen Bond | 3.1 |
| Benzene Ring | Met374 | Hydrophobic | 3.8 |
| Methoxy Oxygen | Ser150 (OH) | Hydrogen Bond | 3.0 |
| Indazole Ring | Phe190 | π-π Stacking | 4.2 |
Note: This data is hypothetical, based on common interactions observed for indazole-based inhibitors. derpharmachemica.comjocpr.com
While docking scores provide a rapid estimation of binding affinity, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used for more accurate binding free energy calculations. nih.govacs.org This method calculates the binding free energy (ΔG_bind) by combining molecular mechanics energies with models for solvation energy.
The binding free energy is typically decomposed into several components:
ΔE_vdw: Van der Waals energy contribution.
ΔE_elec: Electrostatic energy contribution.
ΔG_solv: Solvation free energy, which includes polar (electrostatic) and nonpolar contributions.
Analyzing these components helps to understand the driving forces behind ligand binding. schrodinger.com For example, a large negative contribution from ΔE_elec and the polar part of ΔG_solv would highlight the importance of electrostatic interactions and hydrogen bonds. Conversely, a significant favorable nonpolar solvation energy would underscore the role of the hydrophobic effect. This detailed energetic assessment is crucial for lead optimization in drug discovery. researchgate.netresearchgate.net
Illustrative MM/GBSA Binding Free Energy Decomposition (kcal/mol)
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy (ΔE_vdw) | -45.5 |
| Electrostatic Energy (ΔE_elec) | -22.1 |
| Polar Solvation Energy (ΔG_pol) | +30.8 |
| Nonpolar Solvation Energy (ΔG_nonpol) | -6.4 |
| Binding Free Energy (ΔG_bind) | -43.2 |
Note: This data is for illustrative purposes to demonstrate the output of an MM/GBSA calculation. researchgate.net
Biological and Biomedical Research Applications of 7 Methoxy 1 Methyl Indazole 3 Carbaldehyde Derivatives
Exploration of Molecular Targets and Underlying Mechanisms of Action
The biological effects of 7-Methoxy-1-methyl-indazole-3-carbaldehyde derivatives are rooted in their ability to interact with specific biomolecules, thereby modulating their function. The exploration of these molecular targets and the elucidation of the underlying mechanisms of action are critical areas of research.
Indazole derivatives are recognized for their potential as enzyme inhibitors. rsc.org Research has specifically highlighted their activity against nitric oxide synthase (NOS) and various kinases.
Nitric Oxide Synthase (NOS) Inhibition: Certain methoxy-substituted indazoles have been identified as inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov For instance, 7-methoxyindazole, a related compound, demonstrates notable inhibitory activity against nNOS both in vitro and in vivo. nih.gov Although less potent than 7-nitroindazole (B13768) (7-NI), the activity of 7-methoxyindazole confirms that the nitro-substitution is not essential for the biological activity of the indazole ring in NOS inhibition. nih.gov This inhibitory action on NOS suggests a potential role for these compounds in modulating physiological processes where nitric oxide is a key signaling molecule, such as in neurotransmission and nociception. nih.govnih.gov
Kinase Inhibition: The indazole scaffold is a prominent feature in many kinase inhibitors. rsc.org While specific studies on this compound derivatives are emerging, the broader class of indazoles is known to target various kinases, which are crucial regulators of cell signaling, proliferation, and survival. The development of indazole-based kinase inhibitors is an active area of research in oncology and inflammation.
Derivatives of the indazole core have been successfully developed as potent modulators of various receptors, particularly serotonin (B10506) receptors.
5-HT3 Receptor Antagonism: Indazole-3-carboxylic acid derivatives have been identified as potent and selective 5-HT3 receptor antagonists. nih.gov By modifying the aromatic nucleus of precursor compounds, researchers have developed indazoles that effectively block the 5-HT3 receptor without significant activity at dopamine (B1211576) receptors. nih.gov One such derivative, BRL 43694, emerged from these studies as a powerful and selective antagonist, demonstrating efficacy as an antiemetic agent against chemotherapy-induced emesis. nih.gov This highlights the therapeutic potential of the indazole scaffold in modulating the serotonin system.
Cell-based assays are crucial for understanding the functional consequences of a compound's interaction with its molecular target. Studies on related indazole structures provide insight into the cellular mechanisms that can be modulated.
Inhibition of Cellular Responses: Indazole-3-carboxamides have been shown to function as potent blockers of the calcium-release activated calcium (CRAC) channel. nih.gov In cell-based assays using mast cells, these compounds effectively inhibit the influx of extracellular calcium. nih.gov This action, in turn, prevents the release of pro-inflammatory mediators such as β-hexosaminidase and tumor necrosis factor-α (TNF-α) from activated mast cells. nih.gov These findings demonstrate the ability of indazole derivatives to modulate cellular signaling pathways critical to the inflammatory response.
Antiproliferative Activity: The antiproliferative effects of heterocyclic compounds bearing the N-methyl substitution have been evaluated in vitro. For example, certain N-methyl-substituted benzimidazole (B57391) derivatives, which share structural similarities, have shown selective cytotoxic activity against specific cancer cell lines, such as the MCF-7 breast cancer cell line. nih.gov This suggests that derivatives of this compound could be explored for similar antiproliferative properties through cell-based screening.
Identifying the specific molecular targets of novel compounds is a fundamental step in drug discovery. Non-clinical, or preclinical, methodologies are employed to achieve this.
In Silico Approaches: Computational methods are increasingly used for target identification. Techniques such as in silico pharmacophore searching and molecular docking can identify potential biological targets for novel chemical scaffolds. dundee.ac.uk For instance, virtual libraries of compounds can be docked into the binding sites of known proteins to predict binding affinity and guide the synthesis of more potent and selective molecules. dundee.ac.uk This approach allows for the rational design of derivatives and the exploration of potential new therapeutic targets.
Structure-Activity Relationship (SAR) Studies and Substituent Effects
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. These studies involve systematically modifying the chemical structure and evaluating the impact on its biological function.
The biological activity of indazole derivatives is highly sensitive to structural modifications, including the nature and position of substituents on the indazole ring and its side chains.
Importance of Regiochemistry: SAR studies on indazole-3-carboxamides have revealed the critical importance of the amide linker's regiochemistry for biological activity. nih.gov For example, the indazole-3-carboxamide derivative 12d actively inhibits calcium influx with a sub-micromolar IC50, whereas its reverse amide isomer, 9c , is inactive even at high concentrations. nih.gov This demonstrates that a specific orientation of the carboxamide group at the 3-position is an absolute requirement for CRAC channel inhibition by this class of compounds. nih.gov
Influence of Substituents: The nature of substituents on the indazole core and associated phenyl rings can dramatically influence potency and selectivity. In the development of indazole-based activators of soluble guanylate cyclase (sGC), SAR studies on the YC-1 scaffold showed that converting a furan (B31954) ring to a benzene (B151609) ring significantly reduced activity. nih.gov However, the introduction of an electron-withdrawing fluorine atom at a specific position on a phenyl ring dramatically enhanced the inhibition of collagen-induced platelet aggregation. nih.gov In contrast, electron-donating methyl and methoxy (B1213986) groups did not significantly alter this specific activity. nih.gov These findings underscore how subtle changes in electronic properties and steric bulk can fine-tune the biological profile of indazole derivatives.
The table below summarizes the effect of structural modifications on the activity of selected indazole derivatives.
| Compound/Derivative Class | Structural Modification | Biological Activity/Effect |
| Indazole-3-carboxamides | Reversal of amide linker at position 3 | Complete loss of CRAC channel blocking activity nih.gov |
| YC-1 Derivatives | Furan ring replaced with a benzene ring | Significantly reduced sGC stimulatory activity nih.gov |
| YC-1 Derivatives | Introduction of a fluorine atom at R3 position | Dramatically enhanced inhibition of platelet aggregation nih.gov |
| YC-1 Derivatives | Methyl or methoxy substitution | No significant alteration of platelet aggregation inhibition nih.gov |
Role of the Indazole Scaffold in Ligand-Target Interactions
The indazole ring system is considered a "privileged scaffold" in medicinal chemistry because of its recurrence in molecules with a wide range of biological activities. researchgate.netnih.gov Its utility stems from its unique structural and electronic properties, which facilitate critical interactions with biological targets, particularly proteins like kinases. nih.gov
The indazole structure can be viewed as a bioisostere of indole (B1671886), a common motif in biologically active compounds. nih.gov However, the presence of two adjacent nitrogen atoms in the pyrazole (B372694) portion of the indazole ring allows it to act as both a hydrogen bond donor and acceptor. nih.gov This dual capability is crucial for forming strong and specific binding interactions within the active sites of proteins, such as the ATP-binding pocket of kinases. nih.gov This interaction pattern is a key reason for the successful development of numerous indazole-based kinase inhibitors used in research and clinical settings. nih.govnih.gov
Furthermore, the bicyclic nature of the indazole scaffold provides a rigid framework that can be readily functionalized at various positions. This allows for the precise orientation of substituents to optimize interactions with specific amino acid residues in a target's binding site, thereby enhancing potency and selectivity. nih.gov Computational methods like molecular docking and virtual screening are often employed to design indazole derivatives with specific, pre-determined interactions with their biological targets, guiding the synthesis of promising research compounds. longdom.org
Development of Chemical Probes and Tool Compounds for Biological Research
Derivatives originating from precursors like this compound are instrumental in the development of chemical probes and tool compounds. These are highly selective and potent molecules designed to interrogate biological systems, validate novel drug targets, and elucidate cellular pathways.
The indazole scaffold is a core component of many selective inhibitors used for these purposes. For instance, researchers have developed potent inhibitors of pan-Pim kinases based on the 1H-indazole structure. nih.gov One such compound, 82a, demonstrated extremely high potency against Pim-1, Pim-2, and Pim-3 kinases, making it a valuable tool for studying the roles of these kinases in cell signaling and disease. nih.gov Similarly, indazole-based derivatives have been designed as selective inhibitors of epidermal growth factor receptor (EGFR) mutants, allowing researchers to investigate the mechanisms of drug resistance in cancer. nih.gov
The development of these tools often involves a structure-guided design approach. For example, fragment-led de novo design has been used to discover 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs). nih.gov These compounds enable the specific study of FGFR signaling pathways. The creation of such selective tool compounds is essential for target validation, which confirms the role of a specific protein in a disease process before more extensive drug development efforts are undertaken.
Design and Synthesis of Prodrugs for Enhanced Biological Performance in Research Settings
In biological research, it is often necessary to modify a compound's physicochemical properties to ensure it can effectively reach its target in a cellular or in vivo model system. The design and synthesis of prodrugs is a key strategy to achieve this. A prodrug is an inactive or less active precursor that is converted into the active compound within the biological system.
For indazole derivatives, this approach can be used to overcome challenges such as poor aqueous solubility or limited cell membrane permeability. For example, an indazole derivative with a carboxylic acid group, which might be poorly permeable due to its negative charge, can be converted into an ester prodrug. mdpi.com The less polar ester can more easily cross cell membranes, and once inside the cell, it can be hydrolyzed by endogenous esterase enzymes to release the active carboxylic acid-containing compound. mdpi.com
This strategy allows for the effective delivery of the active research compound to its intracellular target. The synthesis of such prodrugs from a versatile intermediate like this compound would involve standard chemical transformations to append the desired promoiety to the core indazole scaffold. This enhances the utility of the parent compound in a variety of in vitro and in vivo research applications.
In Vitro Pharmacological Profiling and Functional Assay Development for Target Validation
Once novel derivatives of this compound are synthesized, they undergo extensive in vitro pharmacological profiling to characterize their biological activity and confirm their mechanism of action. This process is fundamental for validating their utility as research tools or as potential starting points for therapeutic development.
The initial step often involves screening the compounds for their ability to bind to or inhibit their intended target. For kinase inhibitors, this typically includes enzymatic assays to determine the concentration of the compound required to inhibit 50% of the kinase's activity (the IC₅₀ value). nih.gov These assays are crucial for quantifying the potency of the derivatives.
Following enzymatic assays, cell-based functional assays are employed to assess the compound's activity in a more biologically relevant context. A common method is the methyl thiazolyl tetrazolium (MTT) assay, which measures a compound's effect on cell proliferation or viability. nih.gov This is widely used to evaluate potential anti-cancer agents. rsc.orgresearchgate.net For instance, the anti-proliferative activity of a series of 1H-indazole-3-amine derivatives was evaluated against a panel of human cancer cell lines, leading to the identification of a lead compound with potent activity against the K562 chronic myeloid leukemia cell line. nih.govresearchgate.net
Below are tables summarizing in vitro profiling data for various indazole derivatives, illustrating the types of data generated during pharmacological evaluation.
| Cancer Cell Line | Description | IC₅₀ (μM) |
|---|---|---|
| 4T1 | Mouse Breast Cancer | 0.23 |
| MCF-7 | Human Breast Cancer | 0.54 |
| A549 | Human Lung Cancer | 1.15 |
| HCT116 | Human Colon Cancer | 0.47 |
| Kinase Target | IC₅₀ (nM) |
|---|---|
| Pim-1 | 0.4 |
| Pim-2 | 1.1 |
| Pim-3 | 0.4 |
Other functional assays may include Western blotting to measure changes in protein expression levels (e.g., apoptosis-related proteins like Bax and Bcl-2), cell cycle analysis via flow cytometry, and cell migration or invasion assays. rsc.orgresearchgate.net This comprehensive profiling provides a detailed understanding of a compound's pharmacological effects and validates its mechanism of action, confirming its suitability as a specific tool for biological research.
7 Methoxy 1 Methyl Indazole 3 Carbaldehyde As a Versatile Synthetic Intermediate
Precursor for the Synthesis of Complex Bioactive Molecules and Drug Candidates
7-Methoxy-1-methyl-indazole-3-carbaldehyde is a key building block for constructing more elaborate molecules with potential therapeutic applications. The indazole core is a well-established pharmacophore found in several FDA-approved drugs, and functionalization at the 3-position has led to the discovery of potent kinase inhibitors such as Axitinib and Pazopanib. nih.gov The aldehyde group at the C3 position of the indazole ring provides a reactive site for introducing molecular diversity and building complex structures.
Research into indazole derivatives has demonstrated their potential as anti-cancer agents. nih.gov For example, a series of indazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines, with some compounds showing potent growth inhibitory effects. nih.gov While these specific examples may not start from the exact 7-methoxy-1-methyl derivative, they illustrate a common synthetic strategy where an indazole-3-carbaldehyde is a key intermediate. The aldehyde is typically reacted to form a larger, conjugated system, which is then further modified to optimize biological activity. The general synthetic utility of 1H-indazole-3-carbaldehydes has been enhanced by optimized procedures that allow for their efficient, high-yield preparation from readily available indole (B1671886) precursors. nih.govrsc.org
Table 1: Examples of Bioactive Molecules Derived from Indazole Scaffolds
| Drug/Compound Class | Therapeutic Target/Application | Role of Indazole Scaffold |
|---|---|---|
| Axitinib (Inlyta®) | Kinase Inhibitor (Anti-cancer) | Core structural motif for binding to kinase domains. nih.gov |
| Pazopanib (Votrient®) | Kinase Inhibitor (Anti-cancer) | Key pharmacophore for enzyme inhibition. nih.gov |
| Indazole Derivatives | Anti-cancer Agents | Scaffold for compounds inhibiting proliferation and inducing apoptosis in cancer cells. nih.gov |
Divergent synthesis is a powerful strategy to generate a wide range of structurally distinct molecules from a common intermediate. The chemical nature of this compound makes it an ideal starting point for such approaches. The aldehyde functional group is a versatile branching point for numerous chemical transformations.
Key reactions involving the aldehyde group that enable divergent synthesis include:
Wittig and Knoevenagel Condensations: These reactions convert the aldehyde into various alkenes, introducing new carbon-carbon bonds and extending the molecular framework. nih.gov
Reductive Amination: Reaction with primary or secondary amines followed by reduction provides access to a diverse library of secondary and tertiary amines.
Cyclization Reactions: The aldehyde can participate in condensation reactions with various binucleophiles to construct a wide range of new heterocyclic rings fused to or substituted on the indazole core. nih.gov This allows for the exploration of novel chemical space and the generation of unique molecular architectures.
By applying these and other transformations, chemists can systematically modify the structure of this compound to produce a library of analogs with varied physicochemical properties and biological activities, efficiently exploring the chemical space around the indazole scaffold.
Scaffold for Combinatorial Chemistry and High-Throughput Library Synthesis
The structural features of this compound make it well-suited as a scaffold for combinatorial chemistry and the parallel synthesis of compound libraries. In this context, the indazole core serves as the constant region of the library members, while the aldehyde at the C3 position provides a convenient attachment point for introducing diversity.
A typical library synthesis might involve reacting the aldehyde with a collection of different amines via reductive amination or with a set of active methylene (B1212753) compounds through Knoevenagel condensation. This approach allows for the rapid generation of hundreds or thousands of distinct, but related, compounds. Such libraries are essential for high-throughput screening (HTS) campaigns aimed at identifying initial "hit" compounds against a specific biological target. The synthesis of a 200-member library of 2H-indazole-6-carboxamides using parallel solution-phase methods highlights the utility of the indazole scaffold in generating large sets of compounds for biological evaluation. researchgate.net
Table 2: Representative Reactions for Library Synthesis
| Reaction Type | Reagent Class | Resulting Functional Group/Moiety |
|---|---|---|
| Reductive Amination | Diverse primary & secondary amines | Substituted aminomethyl groups |
| Knoevenagel Condensation | Active methylene compounds (e.g., malonates, cyanoacetates) | Substituted alkenes |
| Wittig Reaction | Phosphonium (B103445) ylides | Substituted alkenes |
Application in Heterocyclic Chemistry for the Generation of Novel Ring Systems
The aldehyde functionality of this compound is a gateway to the synthesis of novel heterocyclic systems. The reactivity of the carbonyl group allows it to participate in a variety of cyclocondensation reactions, where it combines with a binucleophilic reagent to form a new ring. This strategy is a cornerstone of heterocyclic chemistry, enabling the construction of complex polycyclic molecules from simpler precursors.
For instance, indazole-3-carbaldehydes can be converted into other heteroaromatic compounds such as oxazoles, thiazoles, and benzimidazoles. nih.gov This is typically achieved by first converting the aldehyde to an intermediate that is then cyclized. These transformations are valuable because they significantly alter the shape, electronic properties, and hydrogen-bonding capabilities of the parent molecule, potentially leading to new and improved interactions with biological targets. The ability to build new rings onto the indazole framework is critical for exploring novel pharmacophore space and developing next-generation therapeutic agents.
Utility in Fragment-Based Drug Discovery Research as a Key Building Block
Fragment-based drug discovery (FBDD) is a modern approach to drug development that begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govfrontiersin.org Once a binding fragment is identified, it is then optimized and grown into a more potent, lead-like molecule through structure-guided design. nih.gov
The 7-methoxy-1-methyl-indazole moiety represents an ideal fragment. It has a low molecular weight, contains key pharmacophoric features (hydrogen bond donors/acceptors, aromatic system), and possesses a defined three-dimensional shape. The aldehyde group on this compound serves as a "poised" handle for synthetic elaboration. frontiersin.org This means it provides a reactive site that allows for the rapid and predictable synthesis of follow-up compounds, enabling chemists to efficiently "grow" the initial fragment hit into a more potent inhibitor by exploring the surrounding binding pocket of the target protein. Given the prevalence of the indazole scaffold in successful drugs, this fragment is a valuable starting point for FBDD campaigns against various disease targets. researchgate.netnih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
